1,1,2,2-Tetrachloroethane

Catalog No.
S573361
CAS No.
79-34-5
M.F
C2H2Cl4
CHCl2CHCl2
C2H2Cl4
M. Wt
167.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,2,2-Tetrachloroethane

CAS Number

79-34-5

Product Name

1,1,2,2-Tetrachloroethane

IUPAC Name

1,1,2,2-tetrachloroethane

Molecular Formula

C2H2Cl4
CHCl2CHCl2
C2H2Cl4

Molecular Weight

167.8 g/mol

InChI

InChI=1S/C2H2Cl4/c3-1(4)2(5)6/h1-2H

InChI Key

QPFMBZIOSGYJDE-UHFFFAOYSA-N

SMILES

C(C(Cl)Cl)(Cl)Cl

Solubility

less than 0.1 mg/mL at 72° F (NTP, 1992)
0.02 M
In water, 2,830 mg/L at 25 °C
In water, 2,900 mg/L at 20 °C.
One gram dissolves in 350 mL of water at 25 °C
Soluble in acetone; miscible in ether and ethanol
Miscible with methanol, benzene, petroleum ether, carbon tetrachloride, chloroform, carbon disulfide, dimethylformamide and oils
Solubility in water, g/100ml at 20 °C: 0.29
0.3%

Synonyms

1,1,2,2-tetrachloroethane

Canonical SMILES

C(C(Cl)Cl)(Cl)Cl

Historical Use in Research

1,1,2,2-Tetrachloroethane (TeCA) has a limited history of use in scientific research due to its toxicity. In the past, researchers have used TeCA to induce pathological changes in the gastrointestinal tract, liver, and kidneys in laboratory animals []. This was likely due to its ability to damage cells. However, due to the availability of safer alternatives, this use has largely been discontinued.

Potential Research Applications

Despite its toxicity, some potential research applications for TeCA still exist. These are limited and should be conducted with extreme caution and appropriate safety protocols.

  • Solvent for specific materials: TeCA can dissolve a variety of substances that other common solvents cannot. This property could be useful in specific research applications where these unique solvation properties are required []. However, due to safer alternatives being available for many materials, this use case is niche.
  • Study of environmental degradation: TeCA is a persistent environmental contaminant, and researchers may use it to study the degradation processes of similar chlorinated hydrocarbons []. This information is valuable for understanding the environmental impact of these chemicals.

1,1,2,2-Tetrachloroethane (TeCA) is a colorless liquid organic compound with a sweet, chloroform-like odor []. It belongs to the class of chlorinated hydrocarbons. Historically, TeCA was used as a solvent in degreasing, refrigeration, and fire retardants []. Due to its health risks, its use has significantly declined, with its primary function now being an intermediate in the production of other chemicals [].


Molecular Structure Analysis

The molecule consists of a central carbon chain (ethane) with four chlorine atoms attached. The chlorine atoms occupy specific positions, designated by the numbers 1, 1, 2, and 2, indicating a symmetrical structure []. This symmetrical structure with four identical chlorine atoms is a key feature, influencing its physical and chemical properties [].


Chemical Reactions Analysis

Synthesis:

TeCA can be obtained through a two-step addition reaction of acetylene with chlorine, but this process primarily yields its isomer, 1,1,1,2-tetrachloroethane. A more specific synthesis route involves the chlorination of 1,1,2-trichloroethane.

  • Balanced chemical equation for synthesis:

CHCl₂-CH₂Cl + Cl₂ → CCl₃-CH₂Cl + HCl

Decomposition:

Thermal decomposition of TeCA at high temperatures can lead to the formation of various chlorinated hydrocarbons, including dichloroacetylene and hydrochloric acid []. However, the specific decomposition pathway depends on the temperature and reaction conditions.

Other Relevant Reactions:


Physical And Chemical Properties Analysis

  • Melting Point: -49 °C []
  • Boiling Point: 146.7 °C []
  • Solubility: Slightly soluble in water (1 g/350 mL) []. Miscible with most organic solvents.
  • Density: 1.59 g/cm³ []
  • Stability: Relatively stable under normal conditions. Decomposes at high temperatures.

Mechanism of Action (Not Applicable)

TeCA does not have a specific role in biological systems.

TeCA is a hazardous compound with several safety concerns:

  • Toxicity: Exposure to TeCA can occur through inhalation, ingestion, or skin absorption []. Acute exposure can cause respiratory problems, central nervous system depression, liver damage, and gastrointestinal effects []. Chronic exposure has been linked to liver and kidney damage, and is classified as a possible human carcinogen by the EPA [].
  • Flammability: TeCA is not flammable but can decompose upon combustion, releasing toxic fumes.
  • Reactivity: TeCA can react violently with strong oxidizing agents.

Physical Description

1,1,2,2-tetrachloroethane is a colorless to pale yellow liquid with a sweet odor. Sinks in water. (USCG, 1999)
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless to pale yellow liquid with a sweet odor.
Colorless to pale-yellow liquid with a pungent, chloroform-like odor.

Color/Form

Colorless liquid
Colorless to pale-yellow liquid
Clear liquid
Heavy, mobile liquid

XLogP3

2.4

Boiling Point

295 °F at 760 mm Hg (NTP, 1992)
146.5 °C
146.0 °C
146 °C
295°F
296°F

Vapor Density

5.79 (NTP, 1992) (Relative to Air)
5.79 (Air = 1)
Relative vapor density (air = 1): 5.8
5.79

Density

1.595 at 68 °F (USCG, 1999)
1.5953 g/cu cm at 20 °C
Relative density (water = 1): 1.59
1.595
(77°F): 1.59

LogP

2.39 (LogP)
log Kow = 2.39
2.39

Odor

Sweetish suffocating chloroform-like odor
Pungent, chloroform-like odor
Sweetish odo

Melting Point

-33 °F (NTP, 1992)
-43.8 °C
-42.3 °C
-42,5 °C
-33°F

UNII

1L6BI049XV

GHS Hazard Statements

H310: Fatal in contact with skin [Danger Acute toxicity, dermal];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: 1,1,2,2-Tetrachloroethane is a colorless to pale-yellow liquid. It has a pungent odor like chloroform. 1,1,2,2-Tetrachloroethane is moderately soluble in water. It is corrosive to some plastics, rubber and coatings. USE: 1,1,2,2-Tetratchloroethane is used to make other chemicals. It was used to make paint, varnish and rust removers, as a solvent and as an ingredient in pesticides. Production of large amounts of 1,1,2,2-tetrachloroethane has decreased considerably in the United States. EXPOSURE: Workers are usually not exposed to high levels of 1,1,2,2-tetrachloroethane because it is generally contained in closed automatic systems. Exposure of people to 1,1,2,2-tetrachloroethane is expected to be low based on reported low environmental concentrations. However, people living near waste sites and industries that use this chemical could potentially be exposed from contaminated air, water, or soil. If 1,1,2,2-tetrachloroethane is released to air, it will be very slowly degraded by reaction with other chemicals and light. It will cause ozone depletion. It can reach the upper atmosphere where it will remain inert. It will volatilize from soil and water surfaces. If released to water or soil, it is not expected to bind to soil particles or suspended particles. 1,1,2,2-Tetrachloroethane is expected to move through soil. It is expected to move into air from soil or water surfaces. 1,1,2,2-Tetrachloroethane is not expected to be degraded by microorganisms in soil or oxygen-containing water. In water with low oxygen content, 1,1,2,2-tetrachloroethane is changed to other chlorine-containing organic chemicals. It will not build up in tissues of aquatic organisms. RISK: Workers using 1,1,2,2-tetrachloroethane in aircraft industries in several European countries during World War I reported stomach, liver and nervous system effects. Many deaths also were reported. In US airplane factories during the same period, workers reported headaches, drowsiness and nausea, but few deaths occurred. Narcosis, liver damage and some deaths occurred in laboratory animals who breathed in high concentrations of 1,1,2,2-tetrachloroethane or were given single high doses by mouth. Liver damage was found in laboratory animals who breathed in moderate concentrations of 1,1,2,2-tetrachloroethaneor were given moderately high doses by mouth daily. Reproductive tissue damage also was found in some male and female laboratory animals in the oral-exposure studies. Liver tumors were found in some laboratory animals given moderately high doses of 1,1,2,2-tetrachloroethane by mouth daily for most of their lives. Abortions or decreased body weight of the offspring were not found in pregnant laboratory animals given doses during pregnancy that were lower than doses causing deaths in in some of the maternal animals. The International Agency for Research on Cancer determined that 1,1,2,2-tetrachloroethane is possibly carcinogenic to humans, based on evidence for carcinogenicity in laboratory animals. Based on the same evidence, the U.S. EPA IRIS program determined that 1,1,2,2-tetrachloroethane is likely to be carcinogenic to humans. The ACGIH determined that 1,1,2,2-tetrachloroethane is a confirmed animal carcinogen with unknown relevance to humans. The potential for 1,1,2,2-tetrachloroethane to cause cancer in humans has not been assessed by the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

5 mm Hg at 70 °F ; 6 mm Hg at 77° F (NTP, 1992)
4.62 mmHg
5.74 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 647
5 mmHg @ 70°F; 6 mmHg @ 77°F
5 mmHg

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Impurities

/SRP/: 1,1,1,2-Tetrachloroethane is an impurity found in technical grade 1,1,2,2-tetrachloroethane.

Other CAS

79-34-5
25322-20-7
33685-54-0

Wikipedia

1,1,2,2-tetrachlorethane

Biological Half Life

0.21 Days

Use Classification

Chemical Classes -> Volatile organic compounds
Hazardous Air Pollutants (HAPs)
Health Hazards -> Carcinogens

Methods of Manufacturing

Manufactured by catalytic addition of chlorine to acetylene; ... by chlorination of ethylene; ... by catalytic chlorination of ethane; ... by chlorination of 1,2-dichloroethane.
Chlorination or oxychlorination of ethylene.
Produced by direct chlorination or oxychlorination utilizing ethylene as feedstock. In most cases, 1,1,2,2-tetrachloroethane is not isolated, but immediately thermally cracked at 454 °C to give the desired trichloroethylene and tetrachloroethylene products. ... High purity 1,1,2,2- tetrachloroethane is made by chlorinating acetylene.
Industrial processes for the production of 1,1,2,2-tetrachloroethane consist of two main routes: 1. Addition of chlorine to acetylene /and/ ... 2. Liquid-phase chlorination of ethylene or 1,2-dichloroethane.
The liquid-phase chlorination of vinyl chloride or 1,1,2-trichloroethane in the presence of AlCl3 as catalyst yields 1,1,2,2-tetrachloroethane with high selectivity.

General Manufacturing Information

Ethane, tetrachloro-: ACTIVE
All other basic organic chemical manufacturing
Ethane, 1,1,2,2-tetrachloro-: ACTIVE
Due to its toxicity and availability of less toxic solvents and to new processes for manufacturing chlorinated ethylenes, the manufacture and use of tetrachloroethane is now very limited.
1,1,2,2-Tetrachloroethane is also an incidental byproduct of other production processes for chlorinated hydrocarbons, such as the production of 1,1,1- and 1,1,2-trichloroethane.
... It is very rarely used as a solvent because of its high toxicity.
In the past, 1,1,2,2-tetrachloroethane was used as a solvent in cleaning and degreasing metals, in paint removers, varnishes and lacquers, in photographic films, and as an extractant for oils and fats. Although at one time it could be used as an insecticide, fumigant and weedkiller, it presently is not registered for any of these purposes.

Analytic Laboratory Methods

Method: USGS O-3115; Procedure:gas chromatography and mass spectrometry; Analyte: 1,1,2,2-tetrachloroethane; Matrix: water and water suspended-sediment mixtures containing at least 3 mg/L of a reportable analyte; Detection Limit: 3 ug/L.
Method: EPA-NERL 524.2; Procedure: gas chromatography/mass spectrometry; Analyte: 1,1,2,2-tetrachloroethane; Matrix: surface water, ground water, and drinking water in any stage of treatment; Detection Limit: 0.2 ug/L.
Method: EPA-NERL 502.2; Procedure: purge and trap capillary column gas chromatography with photoionization and electrolytic conductivity detectors in series; Analyte: 1,1,2,2-tetrachloroethane; Matrix: finished drinking water, raw source water, or drinking water in any treatment stage; Detection Limit: 0.01 ug/L.
Method: EPA-OSW 8021B; Procedure: gas chromatography using electrolytic conductivity detector; Analyte: 1,1,2,2-tetrachloroethane; Matrix: ground water, aqueous sludges, caustic liquors, waste solvents, oily wastes, mousses, tars, fibrous wastes, polymeric emulsions, filter cakes, spent carbons, spent catalysts, soils, and sediments; Detection Limit: 0.01 ug/L.
For more Analytic Laboratory Methods (Complete) data for 1,1,2,2-TETRACHLOROETHANE (22 total), please visit the HSDB record page.

Clinical Laboratory Methods

Vacuum extraction and condensation in purging trap cooled by liquid nitrogen; determination of 1,1,2,2-tetrachloroethane in fish and sediment.

Storage Conditions

Keep containers closed. Store in cool and dark place.
Storage temp: ambient; venting: open.
... Should be stored in closed, clearly labelled containers in ... ventilated area, sheltered from sunlight.
/Keep/ separated from strong bases, food and feedstuffs.

Interactions

Dolichols are long-chain polyprenols containing 14-22 isoprene units, present in mammalian tissues as free dolichol (Free-Dol), fatty acyl dolichyl esters (Dol-FA), and dolichyl phosphate (Dol-P). The hepatic level of Dol-P seems to be a rate-limiting factor for glycosylation processes. Previous studies from our laboratory demonstrated the susceptibility of the dolichol molecule to undergo radical attacks. Since the toxicity of 1,1,2,2-tetrachloroethane (TTCE)is dependent on the free-radical production during hepatic biotransformation, it was of interest to determine whether this haloalkane might affect glycosylation mechanisms by changing dolichol levels and distribution in rat liver microsomes and Golgi apparatus (GA). Male Sprague-Dawley rats received a single dose of TTCE (574 mg/kg bw) and were then sacrificed at different times (5, 15, 30, or 60 min). In the TTCE-treated rats both serum aspartate aminotransferase (AST) and alanine aminotransferase (ALT) activities and hepatic triglycerides (TG) were significantly higher than control, while microsomal glucose 6-phosphatase (G6Pase) activity was decreased. In total microsomes Dol-P levels considered rate-limiting for the biosynthesis of the N-glycosylated proteins were significantly lower than in the control group 15 min after TTCE treatment. In normal rat liver, F1 secretory fraction of CA is 60-fold enriched in total dolichol content with respect to microsomes. In this compartment the total dolichol content, essential for the increase in membrane fluidity and permeability required for glycoprotein maturation and secretion, decreased significantly 5 min after TTCE treatment. Our results suggest that TTCE may affect dolichol functions in rat liver.
Alcohol, an inducer of cytochrome P-450 form IIEl, increased the metabolism of 1,1,2,2-tetrachloroethane and intensified the effects of 1,1,2,2-tetrachloroethane in rats. This indicates that humans who consume alcohol may be at increased risk for toxic effects from 1,1,2,2-tetrachloroethane. This is also the case for several other chlorinated aliphatic hydrocarbons. However, although alcohol combined with 1,1,2,2-tetrachloroethane increased the relative weight of the testes in rats, it did not alter the effects of 1,1,2,2- tetrachloroethane on the histopathology or function in the liver, nor was there damage to the kidneys, spleen, adrenals, brain, or thyroid.
In efforts to find treatments for acute-duration 1,1,2,2-tetrachloroethane poisoning, various substances have been tested to determine if they altered the toxicity of 1,1,2,2-tetrachloroethane in rats. The survival times were increased when 1,1,2,2-tetrachloroethane was administered with castor oil, but decreased when administered orally with milk. Survival time was also decreased when 1,1,2,2-tetrachloroethane was given with mineral oil or with paraffin.
Acetone pretreatment did not increase the severity of liver injury in rats given 1,1,2,2-tetrachloroethane. Additionally, rats given 1,1,2,2-tetrachloroethane in addition to 1,1-dichloroethylene or tetrachloroethylene exhibited a decrease in hepatotoxicity from animals given 1,1-dichloroethylene or tetrachloroethylene alone.

Stability Shelf Life

Stable in abscence of air, moisture and light, even at high temperatures.
Heat /contributes to instability/

Dates

Modify: 2023-08-15

Enhanced hydrolysis of 1,1,2,2-tetrachloroethane by multi-walled carbon nanotube/TiO

Xule Pei, Chuanjia Jiang, Wei Chen
PMID: 31541836   DOI: 10.1016/j.envpol.2019.113211

Abstract

Once released into the environment, engineered nanomaterials can significantly influence the transformation and fate of organic contaminants. To date, the abilities of composite nanomaterials to catalyze environmentally relevant abiotic transformation reactions of organic contaminants are largely unknown. Herein, we investigated the effects of two nanocomposites - consisting of anatase titanium dioxide (TiO
) with different predominantly exposed crystal facets (i.e., {101} or {001} facets) anchored to hydroxylated multi-walled carbon nanotubes (OH-MWCNT) - on the hydrolysis of 1,1,2,2-tetrachloroethane (TeCA), a common groundwater contaminant, at ambient pH (6, 7 and 8). Both OH-MWCNT/TiO
nanocomposites were more effective in catalyzing the dehydrochlorination of TeCA than the respective component materials (i.e., bare OH-MWCNT and bare TiO
). Moreover, the synergistic effect of the two components was evident, in that the incorporation of OH-MWCNT increased the TeCA adsorption capacity of the nanocomposites, significantly enhancing the catalytic effect of the deprotonated hydroxyl and carboxyl groups on nanocomposite surfaces, which served as the main catalytic sites for TeCA hydrolysis. The findings may have important implications for the understanding of the environmental implications of composite nanomaterials and may shed light on the design of high-performance nanocomposites for enhanced contaminant removal.


Nano-TiO

Xuguang Li, Tong Li, Tong Zhang, Cheng Gu, Shourong Zheng, Haijun Zhang, Wei Chen
PMID: 29553250   DOI: 10.1021/acs.est.7b05479

Abstract

Nanoscale titanium dioxide ( nTiO
) is one of the most widely used metal oxide nanomaterials. Once released into the environment, nTiO
may catalyze abiotic transformation of contaminants and consequently affect their fate and effects. Here, we show that the overall catalytic efficiency of nTiO
for the dehydrochlorination reaction of 1,1,2,2-tetrachloroethane, a commonly used solvent, depends on the crystalline phase and exposed facets of nTiO
, which significantly affect the adsorption capacity and surface catalytic activity of nTiO
. Specifically, under all three pH conditions tested (7.0, 7.5 and 8.0), the overall catalytic efficiency of eight nTiO
materials (as indicated by the surface-area-normalized reaction kinetic constants) followed the order of rutile > anatase > TiO
(B). For anatase and TiO
(B) materials, the overall catalytic efficiency increased with the increasing percentage of exposed {001} and {010} facets, respectively. Crystalline phase and exposed facets significantly affected adsorption affinities of nTiO
, likely by modulating surface hydrophobicity of nTiO
. Crystalline phase and exposed facets also determined the activity of surface catalytic sites on nTiO
by dictating the concentration and strength of surface unsaturated Ti atoms, as the deprotonated hydroxyl groups chemisorbed to these reactive Ti atoms served as bases to catalyze the base-promoted reaction.


Different effects of surface heterogeneous atoms of porous and non-porous carbonaceous materials on adsorption of 1,1,2,2-tetrachloroethane in aqueous environment

Weifeng Chen, Jinzhi Ni
PMID: 28235741   DOI: 10.1016/j.chemosphere.2017.02.067

Abstract

The surface heterogeneous atoms of carbonaceous materials (CMs) play an important role in adsorption of organic pollutants. However, little is known about the surface heterogeneous atoms of CMs might generate different effect on adsorption of hydrophobic organic compounds by porous carbonaceous materials - activated carbons (ACs) and non-porous carbonaceous materials (NPCMs). In this study, we observed that the surface oxygen and nitrogen atoms could decrease the adsorption affinity of both ACs and NPCMs for 1,1,2,2-tetrachloroethane (TeCA), but the degree of decreasing effects were very different. The increasing content of surface oxygen and nitrogen ([O + N]) caused a sharper decrease in adsorption affinity of ACs (slope of lg (k
/SA) vs [O + N]: -0.098∼-0.16) than that of NPCMs (slope of lg (k
/SA) vs [O + N]: -0.025∼-0.059) for TeCA. It was due to the water cluster formed by the surface hydrophilic atoms that could block the micropores and generate massive invalid adsorption sites in the micropores of ACs, while the water cluster only occupied the surface adsorption sites of NPCMs. Furthermore, with the increasing concentration of dissolved TeCA, the effect of surface area on adsorption affinity of NPCMs for TeCA kept constant while the effect of [O + N] decreased due to the competitive adsorption between water molecule and TeCA on the surface of NPCMs, meanwhile, both the effects of micropore volume and [O + N] on adsorption affinity of ACs for TeCA were decreased due to the mechanism of micropore volume filling. These findings are valuable for providing a deep insight into the adsorption mechanisms of CMs for TeCA.


Dehalogenimonas formicexedens sp. nov., a chlorinated alkane-respiring bacterium isolated from contaminated groundwater

Trent A Key, Kimberly S Bowman, Imchang Lee, Jongsik Chun, Luciana Albuquerque, Milton S da Costa, Fred A Rainey, William M Moe
PMID: 28126048   DOI: 10.1099/ijsem.0.001819

Abstract

A strictly anaerobic, Gram-stain-negative, non-spore-forming bacterium designated NSZ-14T, isolated from contaminated groundwater in Louisiana (USA), was characterized using a polyphasic approach. Strain NSZ-14T reductively dehalogenated a variety of polychlorinated aliphatic alkanes, producing ethene from 1,2-dichloroethane, propene from 1,2-dichloropropane, a mixture of cis- and trans-1,2-dichloroethene from 1,1,2,2-tetrachloroethane, vinyl chloride from 1,1,2-trichloroethane and allyl chloride (3-chloro-1-propene) from 1,2,3-trichloropropane. Formate or hydrogen could both serve as electron donors. Dechlorination occurred between pH 5.5 and 7.5 and over a temperature range of 20-37 °C. Major cellular fatty acids included C18 : 1ω9c, C14 : 0 and C16 : 0. 16S rRNA gene sequence-based phylogenetic analysis indicated that the strain clusters within the class Dehalococcoidia of the phylum Chloroflexi, most closely related to but distinct from type strains of the species Dehalogenimonas alkenigignens (97.63 % similarity) and Dehalogenimonas lykanthroporepellens (95.05 %). A complete genome sequence determined for strain NSZ-14T revealed a DNA G+C content of 53.96 mol%, which was corroborated by HPLC (54.1±0.2 mol% G+C). Genome-wide comparisons based on average nucleotide identity by orthology and estimated DNA-DNA hybridization values combined with phenotypic and chemotaxonomic traits and phylogenetic analysis indicate that strain NSZ-14T represents a novel species within the genus Dehalogenimonas, for which the name Dehalogenimonas formicexedens sp. nov. is proposed. The type strain is NSZ-14T (=HAMBI 3672T=JCM 19277T=VKM B-3058T). An emended description of Dehalogenimonas alkenigignens is also provided.


Combination of dispersive liquid-liquid microextraction and solid-phase microextraction: An efficient hyphenated sample preparation method

Mohammad T Jafari, Mohammad Saraji, Mehdi Mossaddegh
PMID: 27623062   DOI: 10.1016/j.chroma.2016.09.015

Abstract

Two well-known microextraction methods, dispersive liquid-liquid microextraction (DLLME) and solid-phase microextraction (SPME), were combined, resulting in as an encouraging method. The method, named DLLME-SPME, was performed based on total vaporization technique. For the DLLME step, 1,1,2,2-tetrachloroethane and acetonitrile were used as extraction and disperser solvents, respectively. Halloysite nanotubes-titanium dioxide was used as the fiber coating in the SPME step. The method was applied for the extraction of diazinon and parathion (as the test compounds) in environmental water samples and fruit juices, and gas chromatography-corona discharge ion mobility spectrometry was used as the determination apparatus. Desorption temperature and time, extraction temperature and time, and the volume of the extracting solvent in the DLLME step were optimized as the effective parameters on the extraction efficiency. The relative standard deviations (RSDs) of intra-day were found to be 4-7% and 6-8% for diazinon and parathion, respectively. Also, the RSDs of inter-day were 7-9% and 8-10% for diazinon and parathion, respectively. The limits of quantification and detection were obtained to be 0.015 and 0.005μgL(-1) for diazinon, and 0.020 and 0.007μgL(-1) for parathion. A good linearity range (r(2)˃0.993) was obtained in the range of 0.015-3.000 and 0.020-3.000μgL(-1) for diazinon and parathion, respectively. The high enrichment factors were obtained as 3150 and 2965 for diazinon and parathion, respectively. This method showed high sensitivity with good recovery values (between 87 and 99%) for the extraction of target analytes in the real samples. Overall, the results revealed that the developed DLLME-SPME method had better extraction efficiency than DLLME and SPME alone.


Enhanced dehydrochlorination of 1,1,2,2-tetrachloroethane by graphene-based nanomaterials

Xuguang Li, Weifeng Chen, Chengdong Zhang, Yao Li, Fanfan Wang, Wei Chen
PMID: 27107258   DOI: 10.1016/j.envpol.2016.04.035

Abstract

Graphene oxide (GO) and reduced graphene oxide (RGO) materials contain a variety of surface O-functional groups that are chemically reactive. When released into the environment these materials may significantly affect the abiotic transformation of organic contaminants, and therefore, may alter their fate and risks. We found that two GO and five RGO materials that varied in C/O ratio, hydrophobicity, and type/distribution of surface O-functionality all had catalytic effects on the dehydrochlorination of 1,1,2,2-tetrachloroethane (TeCA). Even though the catalytic effects of the materials originated from their deprotonated surface O-functional groups, which served as conjugated bases to catalyze the reaction, the catalytic efficiencies of the materials did not correlate strongly with their surface O contents. The spectroscopic evidence (X-ray photoelectron spectroscopy and Fourier transform infrared spectroscopy), surface charge data, and adsorption experiments demonstrated that the catalytic efficiencies of the GO/RGO materials were controlled by a complex interplay of the type and distribution of surface O-functionality, as well as adsorption affinity of the materials. Both Ca(2+) and Mg(2+) inhibited the catalytic efficiency of the materials by binding to the surface O-functional groups, and consequently, decreasing the basicity of the functional groups. At an environmentally relevant concentration of 10 mg/L, Suwannee River humic acid (used as a model dissolved organic matter) alone had little effect on the dehydrochlorination of TeCA. However, it could inhibit the catalytic efficiency of the GO/RGO materials by coating on their surface and thus, decreasing the adsorption affinity of these materials for TeCA. The findings further underline the potentially important impacts of nanomaterials on contaminant fate and effects in the environment.


Citizen scientist lepidopterists exposed to potential carcinogens

Petri J Vainio, Tero Vahlberg, Jyrki Liesivuori
PMID: 26945614   DOI: 10.1016/j.fct.2016.03.001

Abstract

Lepidopterists use substantial volumes of solvents, such as chloroform, 1,1,2,2-tetrachloroethane and xylene, in their traps when collecting faunistic and phenological data. A majority of them are citizen scientists and thus in part not identified by occupational healthcare as being at risk due to solvent handling. We surveyed the extent of solvent use, the frequency and extent of potential exposure and the safety precautions taken in trapping and catch handling by Finnish lepidopterists. Chloroform and 1,1,2,2-tetrachloroethane were the most frequently used anaesthetics. Potential for exposure prevailed during trap maintenance and exploration and catch sorting. Adequate protection against vapours or spills was worn by 17% during trap exploration. Subjects completed a median of 100 trap explorations per season. Dermal or mucosal spills were recorded at a median rate of one spill per ten (chloroform) to 20 (1,1,2,2-tetrachloroethane and xylene) trap explorations. Median annual cumulative durations of 8 and 20 h of exposure to chloroform and 1,1,2,2-tetrachloroethane at levels above odour detection threshold were reported. Subjective adverse findings possibly related solvents had been noticed by 24 (9.8%) lepidopterists. All the events had been mild to moderate. No factor predicting unsafe procedures or adverse reactions was recorded despite thorough statistical testing.


The effects of co-contaminants and native wetland sediments on the activity and dominant transformation mechanisms of a 1,1,2,2-tetrachloroethane (TeCA)-degrading enrichment culture

Emily N Schiffmacher, Jennifer G Becker, Michelle M Lorah, Mary A Voytek
PMID: 26766361   DOI: 10.1016/j.chemosphere.2015.12.033

Abstract

Bioremediation strategies, including bioaugmentation with chlorinated ethene-degrading enrichment cultures, have been successfully applied in the cleanup of subsurface environments contaminated with tetrachloroethene (PCE) and/or trichloroethene (TCE). However, these compounds are frequently found in the environment as components of mixtures that may also contain chlorinated ethanes and methanes. Under these conditions, the implementation of bioremediation may be complicated by inhibition effects, particularly when multiple dehalorespirers are present. We investigated the ability of the 1,1,2,2-tetrachloroethane (TeCA)-dechlorinating culture WBC-2 to biotransform TeCA alone, or a mixture of TeCA plus PCE and carbon tetrachloride (CT), in microcosms. The microcosms contained electron donors provided to biostimulate the added culture and sediment collected from a wetland where numerous "hotspots" of contamination with chlorinated solvent mixtures exist. The dominant TeCA biodegradation mechanism mediated by the WBC-2 culture in the microcosms was different in the presence of these wetland sediments than in the sediment-free enrichment culture or in previous WBC-2 bioaugmented microcosms and column tests conducted with wetland sediment collected at nearby sites. The co-contaminants and their daughter products also inhibited TeCA biodegradation by WBC-2. These results highlight the need to conduct biodegradability assays at new sites, particularly when multiple contaminants and dehalorespiring populations are present.


Catalytic effects of functionalized carbon nanotubes on dehydrochlorination of 1,1,2,2-tetrachloroethane

Weifeng Chen, Dongqiang Zhu, Shourong Zheng, Wei Chen
PMID: 24617768   DOI: 10.1021/es405683d

Abstract

The environmental implications of carbon nanomaterials have received much attention. Nonetheless, little is known about how carbon nanomaterials might affect the abiotic transformation of organic contaminants in aquatic environments. In this study, we observed that three functionalized multiwalled carbon nanotubes (MWCNTs)-including a hydroxylated MWCNT (OH-MWCNT), a carboxylated MWCNT (COOH-MWCNT), and an aminated MWCNT (NH2-MWCNT)-all had strong catalytic effects on the dehydrochlorination of 1,1,2,2-tetrachloroethane (TeCA) at three different pH (7, 8, and 9); notably, the most significant effects (up to 130% increase in reaction rate) were observed at pH 7, at which reaction kinetics was very slow in the absence of MWCNT. The primary mechanism was that the -NH2 group and the deprotonated -COOH and -OH groups serve as bases to catalyze the reaction. Modeling results indicate that at any given pH the transformation kinetic constants of MWCNT-adsorbed TeCA were up to 2 orders of magnitude greater than the respective kinetic constant of dissolved TeCA. The overall catalytic effects of the MWCNTs depended both on the basicity of the surface functionalities of MWCNT and on the adsorption affinities of MWCNT for TeCA. Interestingly, Suwannee River humic acid-selected as a model dissolved organic matter-had negligible effects on the dehydrochlorination kinetics, even though it is rich in surface O-functionalities. An important environmental implication is that carbon nanotubes released into the environment might significantly affect the fate of chlorinated solvents.


Thermodynamics of host-guest interactions between fullerenes and a buckycatcher

Vu H Le, Michael Yanney, Matthew McGuire, Andrzej Sygula, Edwin A Lewis
PMID: 25248285   DOI: 10.1021/jp5087152

Abstract

(1)H NMR and isothermal titration calorimetry (ITC) experiments were employed to obtain reliable thermodynamic data for the formation of the 1:1 inclusion complexes of fullerenes C(60) and C(70) with the buckycatcher (C(60)H(28)). NMR measurements were done in toluene-d8 and chlorobenzene-d5 at 288, 298, and 308 K, while the ITC titrations were performed in toluene, chlorobenzene, o-dichlorobenzene, anisole, and 1,1,2,2-tetrachloroethane at temperatures from 278 to 323 K. The association constants, K(a), obtained with both techniques are in very good agreement. The thermodynamic data obtained by ITC indicate that generally the host-guest association is enthalpy-driven. Interestingly, the entropy contributions are, with rare exceptions, slightly stabilizing or close to zero. Neither ΔH nor ΔS is constant over the temperature range studied, and these thermodynamic functions exhibit classical enthalpy/entropy compensation. The ΔCp values calculated from the temperature dependence of the calorimetric ΔH values are negative for the association of both fullerenes with the buckycatcher in toluene. The negative ΔCp values are consistent with some desolvation of the host-cavity and the guest in the inclusion complexes, C(60)@C(60)H(28) and C(70)@C(60)H(28).


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